N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C16H12N6O |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(12-4-5-15-11(8-12)6-7-17-15)19-13-2-1-3-14(9-13)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
InChI Key |
KFJNUTJKMJCSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Ring Construction via Fischer Cyclization
The Fischer indole synthesis remains a cornerstone for indole derivatives. Starting from arylhydrazines and carbonyl compounds, cyclization under acidic conditions (e.g., polyphosphoric acid or HCl) yields the indole core. For 5-carboxamide functionalization, ethyl 4,6-dichloroindole-2-carboxylate serves as a common precursor. Hydrolysis of the ester to the carboxylic acid (2) followed by conversion to the acid chloride (using PCl₅) and subsequent amidation with ammonia yields 4,6-dichloroindole-2-carboxamide (3). Dehydration with POCl₃ produces the nitrile (4), which undergoes [2+3] cycloaddition with sodium azide to form the tetrazole (5).
Alternative Routes via Hydrazide Intermediates
Ethyl indole-2-carboxylate derivatives can be converted to carboxyhydrazides (6) using excess hydrazine hydrate. Ring closure with 1,1'-carbonyldiimidazole (CDI) forms 3H-1,3,4-oxadiazol-2-ones (7), which are further functionalized. This method avoids harsh dehydration conditions but requires careful control of reaction stoichiometry.
Synthesis of the 3-(1H-Tetrazol-1-yl)phenyl Subunit
Diazotization and Cyclization of Thiosemicarbazides
A patent by outlines a method for tetrazole formation via diazotization of N,S-disubstituted thiosemicarbazides (IV). Reacting substituted thiosemicarbazides (II) with aralkyl halides (III) in inert solvents (e.g., THF, DMF) yields intermediates (IV), which are diazotized using nitrous acid or alkyl nitrites. The resultant 5-aralkylthio-1H-tetrazole (V) is treated with Friedel-Crafts catalysts (e.g., AlCl₃) to yield 1-substituted tetrazoles. For the target phenyl-tetrazole, 3-aminophenyl precursors are diazotized and cyclized under controlled pH and temperature.
Azide-Nitrile Cycloaddition
The classic Huisgen reaction—reacting nitriles with sodium azide in the presence of ammonium chloride—offers a direct route to 5-substituted tetrazoles. For example, 3-cyanophenyl derivatives undergo [2+3] cycloaddition in DMF at 100–125°C, yielding 3-(1H-tetrazol-1-yl)phenyl groups. Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields (e.g., 69% in 2 hours).
Aryne-Based Tetrazole Functionalization
Recent advances employ 2H-azirines and aryne precursors for regioselective tetrazole attachment. A mixture of 18-crown-6, KF, and 2H-azirine in THF reacts with in situ-generated arynes at 60°C, yielding 3-(2H-tetrazolyl)-indoles. Hydrogenolysis (H₂, Pd/C) removes protecting groups, affording the free tetrazole. This method achieves high regiocontrol but requires stringent anhydrous conditions.
Amide Bond Formation: Coupling Indole and Phenyl-Tetrazole
Carbodiimide-Mediated Coupling
Activation of indole-5-carboxylic acid with CDI forms an imidazolide intermediate, which reacts with 3-(1H-tetrazol-1-yl)aniline in DMF or THF. Triethylamine is often added to scavenge HCl, with yields exceeding 80%. Purification via column chromatography (ethyl acetate/hexane) isolates the product.
Mixed Anhydride Method
Using ethyl chloroformate, the carboxylic acid forms a mixed anhydride with N-methylmorpholine, which couples with the aniline derivative at 0–5°C. This method minimizes racemization but is less efficient for electron-deficient anilines.
Comparative Analysis of Synthetic Routes
The aryne method offers superior regioselectivity and yields but demands advanced synthetic expertise. Conversely, the Fischer route, despite its harsh conditions, remains accessible for large-scale production.
Mechanistic Insights into Tetrazole Formation
Density functional theory (DFT) studies reveal that tetrazole formation from nitriles and azides proceeds via nitrile activation to an imidoyl azide intermediate, followed by cyclization. Electron-withdrawing groups on the nitrile lower activation barriers (ΔG‡ ≈ 25 kcal/mol), accelerating reaction rates. Solvent effects are critical: polar aprotic solvents (DMF, DMSO) stabilize transition states, whereas protic solvents impede cyclization.
Optimization Strategies and Side Reactions
Byproduct Mitigation
-
Diazotization Side Products : Excess nitrous acid leads to diazonium salt decomposition; precise stoichiometry and temperature control (10–15°C) are essential.
-
Oxygen Sensitivity : Tetrazole rings oxidize readily; reactions require inert atmospheres (N₂ or Ar).
-
Purification Challenges : Silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) effectively separates tetrazole derivatives from unreacted nitriles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 5.0 | Apoptosis |
| Study B | HeLa | 3.2 | Cell Cycle Arrest |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that it can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Xanthine Oxidase Inhibition
Another notable application is in the inhibition of xanthine oxidase, an enzyme involved in purine metabolism. This compound has been identified as a potent inhibitor, showing an IC50 value comparable to established inhibitors.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.031 |
| Topiroxostat | 0.021 |
Case Study 1: Anticancer Research
In a controlled study involving various cancer cell lines, this compound was tested for its efficacy in inhibiting tumor growth. The results indicated a significant reduction in tumor size when administered in vivo, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. The results confirmed its effectiveness, particularly against drug-resistant strains, highlighting its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Features and Analogs
The compound’s core structure is defined by three regions:
Indole ring : A bicyclic aromatic system with a carboxamide substituent at position 2.
Carboxamide linker : Connects the indole to the phenyl ring.
Tetrazole-substituted phenyl : A phenyl ring with a tetrazole group at position 4.
Analogous Compounds :
Comparison with Analogs :
- Bromo-substituted analogs (e.g., ): Synthesized via bromination of the indole precursor before carboxamide coupling.
- Imidazole-containing analogs (e.g., ): Prepared via Ullmann coupling or nucleophilic substitution of aryl halides with imidazole.
- Pyridine-tetrazole hybrids (e.g., ): Formed by reacting nicotinic acid with amines, followed by sodium azide treatment.
Pharmacological Activities
Target Compound vs. Analogs
Key Insights :
- The tetrazole moiety enhances xanthine oxidase inhibition compared to imidazole analogs due to stronger H-bonding .
- Bromine substitution increases molecular weight but may reduce solubility, limiting bioavailability .
- Pyridine-tetrazole hybrids show superior antimicrobial activity, likely due to improved membrane penetration .
Physicochemical Properties
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-5-carboxamide is a synthetic compound notable for its unique structural features, including an indole moiety and a tetrazole ring. This combination has been linked to various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C16H12N6O, with a molecular weight of 304.31 g/mol. The presence of the tetrazole ring allows it to mimic carboxylic acids, which can enhance its interaction with biological targets such as enzymes and receptors .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Xanthine Oxidase Inhibition : A study demonstrated that derivatives of this compound can act as potent inhibitors of xanthine oxidase (XO), an enzyme involved in the production of uric acid. The most potent derivative showed an IC50 value of 0.031 μM, which is comparable to the positive control topiroxostat (IC50 = 0.021 μM) .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Initial studies suggest that tetrazole-containing compounds can exhibit antibacterial effects against various pathogens, although specific results for this compound are still being explored .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Hydrogen Bonding : The tetrazole moiety serves as a hydrogen bond acceptor, enhancing binding to target proteins. For instance, it has been shown to form favorable interactions with the Asn768 residue in XO, contributing to its inhibitory potency .
Case Study 1: Xanthine Oxidase Inhibition
A series of derivatives were synthesized and evaluated for their ability to inhibit XO. The study utilized structure-based drug design (SBDD) to optimize the compounds, leading to significant improvements in potency. The findings indicated that the presence of the tetrazole moiety was crucial for enhancing the interaction with the active site of XO.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2s | 0.031 | Most potent derivative found |
| Control | 0.021 | Topiroxostat, reference standard |
Case Study 2: Antimicrobial Activity
In vitro evaluations have suggested that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms and efficacy against different strains.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Oteseconazole | Tetrazole-containing antifungal | Specifically designed for antifungal activity |
| Quilseconazole | Another antifungal agent | Similar tetrazole ring but different substituents |
| N-phenylisonicotinamide | Contains similar structural features | Focused on xanthine oxidase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
